
2-Amino-7-fluoroindole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
In a study, Escherichia coli was cultivated with fluorinated indole analogs, evolving microbial cells capable of utilizing either 6-fluoroindole or 7-fluoroindole for growth . This suggests a potential pathway for the synthesis of 2-Amino-7-fluoroindole hydrochloride.Chemical Reactions Analysis
Amines, such as this compound, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Alkylations of primary and secondary amines are difficult to control and often give mixtures of products .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Protein NMR Spectroscopy
Fluorine-containing amino acids, such as those derived from fluoroindole, serve as valuable probes for the biophysical characterization of proteins. These compounds allow for the biosynthesis of proteins containing fluorinated tryptophan, facilitating detailed studies of protein structures through NMR spectroscopy. This approach offers a simpler and cost-effective method for producing (19)F-labeled proteins without the need for complex genetic manipulation or expensive reagents (Crowley, Kyne, & Monteith, 2012).
Myeloperoxidase Inhibition for Inflammatory Diseases
(Aminoalkyl)fluoroindole derivatives have been identified as potent myeloperoxidase (MPO) inhibitors. MPO plays a crucial role in innate immunity and inflammatory diseases through its production of antimicrobial oxidants. By inhibiting MPO, these compounds can potentially serve as therapeutic agents for diseases where MPO activity contributes to pathology. Through structure-based drug design, a series of MPO inhibitors derived from 3-alkylindole have been developed, showcasing high inhibition of MPO activity with significant selectivity and minimal effect on the serotonin reuptake transporter (SERT) (Soubhye et al., 2013).
Antitumor Activity
Research has also focused on the antitumor efficiency of fluoro-substituted compounds, such as novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts. These compounds have shown promising antiproliferative activity against various human cancer cell lines, including cervical, breast, colon, and laryngeal carcinomas. The therapeutic potential of these compounds has been further confirmed through in vitro and in vivo evaluations against murine melanoma and fibrosarcoma, highlighting their potential as antitumor agents (Stojković et al., 2006).
Synthesis of Fluorinated Indoles
Efforts have been made towards the stereoselective synthesis of fluorinated indoles, such as the preparation of 2-amino-3-arylindoles via palladium-catalyzed coupling and subsequent fluorination to afford 3-aryl-3-fluoroindolin-2-imines. These synthetic methodologies provide valuable tools for the construction of fluorinated indole derivatives, which are of interest due to their potential biological activities and applications in medicinal chemistry (Ding et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
2-Amino-7-fluoroindole hydrochloride is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, making them valuable in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication .
Biochemical Pathways
Indole and its derivatives are involved in a wide range of biochemical pathways. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound and their downstream effects would depend on the compound’s specific targets and mode of action.
Biochemische Analyse
Biochemical Properties
2-Amino-7-fluoroindole hydrochloride, like other indole derivatives, can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve the formation of covalent or non-covalent bonds . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
The effects of this compound on cells and cellular processes can be diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, certain indole derivatives have been shown to inhibit the replication of viruses within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This can include binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . The exact mechanism can vary depending on the specific biochemical context.
Metabolic Pathways
This compound can be involved in various metabolic pathways. This can include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels
Eigenschaften
IUPAC Name |
7-fluoro-1H-indol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2.ClH/c9-6-3-1-2-5-4-7(10)11-8(5)6;/h1-4,11H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXNWIXWCJSVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

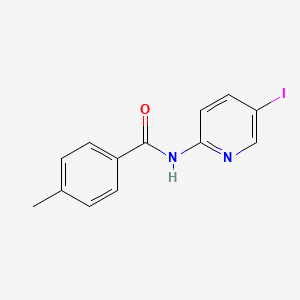
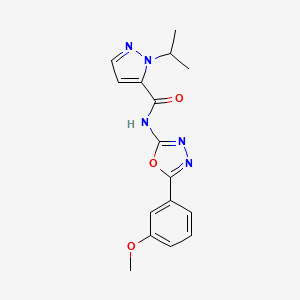
![[1-(2,4-Dimethylphenyl)cyclopentyl]methanamine](/img/structure/B2679815.png)

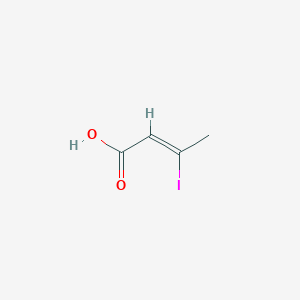
![Ethyl 4-(2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2679819.png)
![3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2679824.png)
![2,6-Di(tert-butyl)-4-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B2679826.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2679827.png)
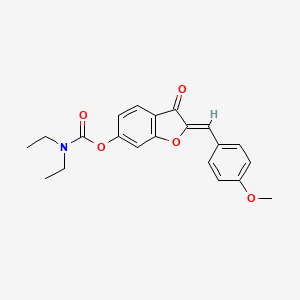
![(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B2679831.png)
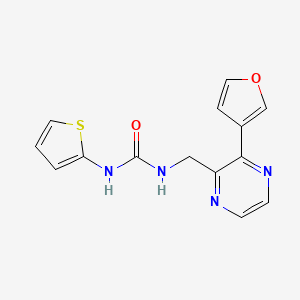
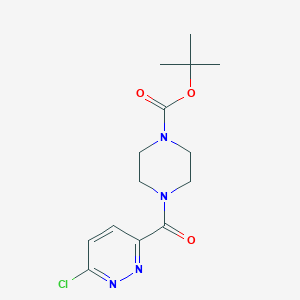
![4-(pentyloxy)-N-{1-[4-(pentyloxy)benzoyl]-1H-1,3-benzimidazol-5-yl}benzenecarboxamide](/img/structure/B2679836.png)